

# Avenalumic Acid: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Avenalumic acid

Cat. No.: B1666149

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## Abstract

**Avenalumic acid**, a key biochemical precursor to a range of bioactive compounds, has garnered increasing interest within the scientific community. This technical guide provides a comprehensive overview of its fundamental molecular properties, detailed experimental protocols for its analysis, and an exploration of its biosynthetic pathway. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering a consolidated repository of technical data and methodologies to facilitate further investigation and application of **avenalumic acid** and its derivatives.

## Core Molecular Data

**Avenalumic acid** is a phenolic acid with a distinct chemical structure that underpins its biochemical reactivity. The fundamental molecular details are summarized below.

Property	Value	Citation(s)
Molecular Formula	C <sub>11</sub> H <sub>10</sub> O <sub>3</sub>	[1][2][3]
Molecular Weight	190.19 g/mol (PubChem)	[1]
190.20 g/mol (MedKoo Biosciences)	[2]	
IUPAC Name	(2E,4E)-5-(4-hydroxyphenyl)penta-2,4-dienoic acid	[1]
CAS Number	135754-92-6	[2]

## Quantitative Analysis: Experimental Protocol

The accurate quantification of **avenalumic acid** is crucial for experimental reproducibility. The following High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method is recommended for the quantitative analysis of **avenalumic acid** in various sample matrices. This protocol is based on established methods for the analysis of related organic and phenolic acids.

### 2.1. Instrumentation and Materials

- HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.
- Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is suitable for separation.
- Mobile Phase:
  - Solvent A: Water with 0.1% formic acid or phosphoric acid (adjust pH to ~2.5-3.0).
  - Solvent B: Acetonitrile or Methanol.
- Standards: **Avenalumic acid** reference standard of known purity.

- Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent and filtered through a 0.22  $\mu\text{m}$  or 0.45  $\mu\text{m}$  syringe filter before injection.

## 2.2. Chromatographic Conditions

- Flow Rate: 1.0 mL/min.
- Injection Volume: 10-20  $\mu\text{L}$ .
- Column Temperature: 25-30  $^{\circ}\text{C}$ .
- Detection Wavelength: **Avenalumic acid** exhibits UV absorbance maxima around 330 nm. Therefore, monitoring at this wavelength is recommended for optimal sensitivity and selectivity.
- Gradient Elution: A gradient elution is recommended to ensure good separation from other components in the sample matrix. A typical gradient could be:
  - 0-5 min: 10% B
  - 5-20 min: 10-90% B (linear gradient)
  - 20-25 min: 90% B
  - 25-30 min: 10% B (re-equilibration)

## 2.3. Calibration and Quantification

A calibration curve should be prepared using a series of known concentrations of the **avenalumic acid** reference standard. The peak area of **avenalumic acid** in the samples can then be used to determine its concentration by interpolating from the calibration curve.

# Biosynthesis Pathway of Avenalumic Acid

The biosynthesis of **avenalumic acid** has been elucidated in bacteria, specifically in *Streptomyces* sp. RI-77.[2][3] The pathway involves a unique enzymatic cascade that is of significant interest for synthetic biology and the production of novel bioactive compounds.

### 3.1. Gene Cluster and Key Enzymes

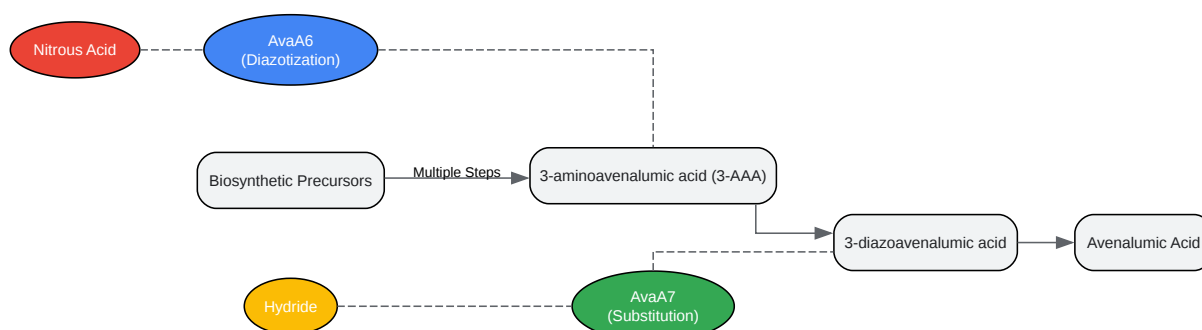
The biosynthesis is directed by the *ava* gene cluster.<sup>[2]</sup> Two key enzymes, AvaA6 and AvaA7, are central to the final steps of the pathway.<sup>[2][3]</sup>

### 3.2. Biosynthetic Steps

The proposed biosynthetic pathway proceeds as follows:

- Formation of 3-amino**avenalumic acid** (3-AAA): The initial steps, which are not fully detailed in the provided search results, lead to the formation of the precursor molecule, 3-amino**avenalumic acid**.
- Diazotization of 3-AAA: The enzyme AvaA6 catalyzes the diazotization of the amino group on 3-AAA, utilizing nitrous acid.<sup>[2][3]</sup>
- Substitution to **Avenalumic Acid**: The enzyme AvaA7 then catalyzes the substitution of the diazo group with a hydride, resulting in the formation of **avenalumic acid**.<sup>[2][3]</sup>

This pathway represents an unusual mechanism for the removal of an amino group in natural product biosynthesis.



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Caption: Bacterial biosynthesis pathway of **avenalumic acid**.

## Conclusion

This technical guide provides foundational information on the molecular characteristics, analytical quantification, and biosynthesis of **avenalumic acid**. The detailed protocols and pathway diagrams are intended to equip researchers with the necessary tools and knowledge to advance their studies in this area. Further research into the chemical synthesis, cellular targets, and pharmacological activities of **avenalumic acid** is warranted to fully explore its potential in drug discovery and development.

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